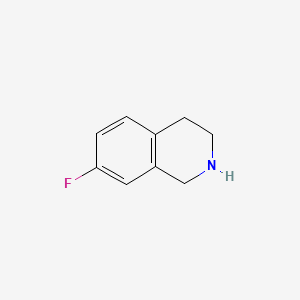

7-Fluoro-1,2,3,4-tetrahydroisoquinoline

Description

Overview of the Tetrahydroisoquinoline Scaffold in Chemical Sciences

The 1,2,3,4-tetrahydroisoquinoline (B50084) (THIQ) framework is a prominent heterocyclic motif that forms the structural core of numerous natural products, most notably a large family of isoquinoline (B145761) alkaloids. researchgate.netnih.gov This scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets, leading to diverse pharmacological activities. rsc.org The inherent structural features of the THIQ nucleus allow for three-dimensional diversity, which is crucial for specific binding to proteins and enzymes.

The versatility of the THIQ scaffold is evident in the broad spectrum of biological effects exhibited by its derivatives, including antitumor, antibacterial, antiviral, and neuroprotective properties. nih.govrsc.org Natural and synthetic compounds containing the THIQ core have been investigated for their potential in treating various diseases, from cancer to neurodegenerative disorders. researchgate.netnih.gov The development of novel THIQ analogs continues to be an active area of research, driven by the scaffold's proven track record in yielding biologically active molecules. rsc.org The synthetic accessibility of the THIQ core, often through established reactions like the Pictet-Spengler condensation, further enhances its appeal for the creation of compound libraries for drug screening. rsc.org

Significance of Fluorine Substitution in Chemical Biology and Medicinal Chemistry

The introduction of fluorine into organic molecules is a widely employed strategy in modern drug design, owing to the unique properties of this halogen. mdpi.com With a van der Waals radius similar to that of a hydrogen atom, fluorine can often be substituted for hydrogen without significantly altering the molecule's size, yet it can profoundly impact its electronic and physicochemical properties. researchgate.net

Key advantages of fluorine substitution in medicinal chemistry include:

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by enzymes. This can increase the half-life of a drug in the body. researchgate.net

Increased Lipophilicity: Fluorination can enhance a molecule's ability to pass through cell membranes, which can improve its absorption and distribution. mdpi.com

Modulation of Basicity: The high electronegativity of fluorine can lower the pKa of nearby functional groups, which can affect a compound's ionization state and, consequently, its solubility and ability to interact with biological targets.

Improved Binding Affinity: Fluorine can participate in favorable interactions with protein targets, such as hydrogen bonds and dipole-dipole interactions, potentially leading to increased potency. researchgate.net

The strategic placement of fluorine atoms can therefore be used to fine-tune the pharmacokinetic and pharmacodynamic profiles of a drug candidate. mdpi.com

Historical Context and Evolution of Research on 7-Fluoro-1,2,3,4-tetrahydroisoquinoline and its Analogs

While a detailed historical timeline for the specific compound this compound is not extensively documented in dedicated publications, its emergence can be understood as a convergence of two major streams of research in medicinal chemistry.

The study of tetrahydroisoquinolines dates back over a century, with the Pictet-Spengler reaction, first reported in 1911, providing a foundational method for synthesizing this scaffold. rsc.org For decades, research focused on the isolation and synthesis of naturally occurring THIQ alkaloids and their derivatives, uncovering a wealth of biological activities. nih.gov

Separately, the field of organofluorine chemistry began to flourish in the mid-20th century, with the discovery that fluorination could impart beneficial properties to bioactive molecules. mdpi.com The success of early fluorinated drugs spurred a significant increase in the development of new fluorination methods and the incorporation of fluorine into a wide array of chemical scaffolds. nih.gov

The logical progression was the application of fluorination strategies to well-established privileged structures like the tetrahydroisoquinoline core. While synthetic routes to various fluorinated isoquinoline derivatives are not as abundant as their non-fluorinated counterparts, there has been a growing interest in developing effective methodologies to access these compounds. thieme.de Research in the last couple of decades has focused on advancing synthetic techniques to introduce fluorine and fluorine-containing groups into the isoquinoline ring system, driven by the potential for enhanced bioactivity. researchgate.net

The investigation of this compound and its analogs is a product of this evolution. It represents a targeted effort to combine the proven biological relevance of the THIQ scaffold with the advantageous properties conferred by fluorine substitution. chemimpex.com Modern research continues to explore the synthesis and potential applications of such compounds, particularly as building blocks for novel therapeutic agents. chemimpex.commdpi.com

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

7-fluoro-1,2,3,4-tetrahydroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FN/c10-9-2-1-7-3-4-11-6-8(7)5-9/h1-2,5,11H,3-4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNORDFUGQNAJMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1C=CC(=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90585679 | |

| Record name | 7-Fluoro-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90585679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

406923-91-9 | |

| Record name | 7-Fluoro-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90585679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-fluoro-1,2,3,4-tetrahydroisoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 7 Fluoro 1,2,3,4 Tetrahydroisoquinoline

Classical and Contemporary Approaches to Tetrahydroisoquinoline Core Synthesis

The formation of the tetrahydroisoquinoline skeleton is a well-established field in organic synthesis, with several named reactions providing reliable access to this privileged scaffold. The adaptation of these methods for the synthesis of fluorinated derivatives, such as 7-fluoro-1,2,3,4-tetrahydroisoquinoline, is a key area of investigation.

Pictet-Spengler Reactions and Fluorinated Derivatives

The Pictet-Spengler reaction, first reported in 1911, is a condensation reaction between a β-arylethylamine and a carbonyl compound, followed by an acid-catalyzed intramolecular cyclization to form a tetrahydroisoquinoline. thermofisher.comorganicreactions.org This reaction is a special case of the more general Mannich reaction. wikipedia.org For the synthesis of this compound, the logical starting material would be 2-(3-fluorophenyl)ethanamine. The reaction proceeds through the formation of a Schiff base, which then undergoes an intramolecular electrophilic aromatic substitution.

The reaction conditions for the Pictet-Spengler synthesis of tetrahydroisoquinolines can vary, with harsher conditions often required for less nucleophilic aromatic rings. For phenyl groups, refluxing with strong acids like hydrochloric acid or trifluoroacetic acid is common. wikipedia.org

A key consideration in the Pictet-Spengler synthesis of this compound is the regioselectivity of the cyclization. Starting with 2-(3-fluorophenyl)ethanamine, the electrophilic attack can occur at either the C2 or C6 position of the fluorinated ring. The fluorine atom is an ortho, para-directing group for electrophilic aromatic substitution, but it is also deactivating. The cyclization to form the tetrahydroisoquinoline ring is an intramolecular electrophilic aromatic substitution. In the case of 3-fluorophenethylamine, the cyclization would be directed to the positions ortho and para to the fluorine atom. The position para to the fluorine (C6 of the starting amine) would lead to the desired this compound. The alternative cyclization at the position ortho to the fluorine (C2 of the starting amine) would result in the 5-fluoro isomer. The regiochemical outcome can be influenced by the specific reaction conditions and the nature of the carbonyl component.

| Starting Material | Carbonyl Source | Acid Catalyst | Product |

| 2-(3-Fluorophenyl)ethanamine | Formaldehyde | Hydrochloric Acid | This compound & 5-Fluoro-1,2,3,4-tetrahydroisoquinoline |

Bischler-Napieralski Cyclization and Modifications

The Bischler-Napieralski reaction is an intramolecular electrophilic aromatic substitution that involves the cyclization of a β-arylethylamide in the presence of a dehydrating agent, such as phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃), to yield a 3,4-dihydroisoquinoline. organic-chemistry.orgnrochemistry.comwikipedia.org Subsequent reduction of the resulting imine provides the corresponding tetrahydroisoquinoline. This method is particularly effective for arenes that are activated with electron-donating groups. nrochemistry.com

To synthesize this compound via this route, the required precursor would be N-[2-(3-fluorophenyl)ethyl]acetamide. The cyclization of this amide would proceed via an intramolecular electrophilic attack on the aromatic ring. Similar to the Pictet-Spengler reaction, the regioselectivity of the cyclization is a critical factor. The fluorine atom's directing effect would favor cyclization at the position para to it, leading to the formation of 7-fluoro-3,4-dihydroisoquinoline. Reduction of this intermediate, for example with sodium borohydride, would then yield the target molecule.

| Precursor | Cyclization Reagent | Reduction Step | Product |

| N-[2-(3-fluorophenyl)ethyl]acetamide | POCl₃ or P₂O₅ | NaBH₄ | This compound |

Pomeranz-Fritsch Synthesis and its Reductive Cyclization Variants

The Pomeranz-Fritsch reaction provides a pathway to isoquinolines through the acid-catalyzed cyclization of a benzalaminoacetal, which is formed from the condensation of a substituted benzaldehyde and 2,2-diethoxyethylamine. thermofisher.com A significant modification, known as the Pomeranz-Fritsch-Bobbitt reaction, involves the reduction of the intermediate iminoacetal to an aminoacetal prior to cyclization, directly yielding a 1,2,3,4-tetrahydroisoquinoline (B50084). thermofisher.com This modification often employs milder acidic conditions, which can help to minimize the formation of byproducts. beilstein-journals.org

For the synthesis of this compound, the starting aromatic component would be 3-fluorobenzaldehyde. Condensation with aminoacetaldehyde diethyl acetal would form the corresponding Schiff base. In the Bobbitt modification, this intermediate would be reduced (e.g., via hydrogenation) to the N-(3-fluorobenzyl)aminoacetaldehyde diethyl acetal. Subsequent acid-catalyzed cyclization would then furnish the desired this compound. The regioselectivity of this intramolecular electrophilic substitution is again a key step, with the cyclization needing to occur at the position para to the fluorine atom.

| Starting Aldehyde | Amine Component | Key Intermediate | Product |

| 3-Fluorobenzaldehyde | Aminoacetaldehyde diethyl acetal | N-(3-fluorobenzyl)aminoacetaldehyde diethyl acetal | This compound |

Regioselective Fluorination Strategies at the 7-Position

An alternative approach to the synthesis of this compound involves the introduction of the fluorine atom onto a pre-existing tetrahydroisoquinoline core. This requires highly regioselective fluorination methods to ensure the fluorine is introduced at the desired C7 position.

Directed Ortho-Metalation and Fluorination

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. baranlab.orgwikipedia.org This method relies on a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. The resulting aryllithium species can then be quenched with an electrophile.

In the context of a tetrahydroisoquinoline, the nitrogen atom, typically protected with a suitable group like tert-butyloxycarbonyl (Boc), can act as a DMG. However, direct lithiation of the tetrahydroisoquinoline ring itself can be challenging. A more common strategy involves the use of a directing group on the aromatic ring itself. For the synthesis of the 7-fluoro isomer, one would ideally want to direct metalation to the C7 position. This can be challenging due to the inherent reactivity of other positions on the ring.

A plausible, though not explicitly documented, strategy could involve the use of a directing group at the 6-position of the tetrahydroisoquinoline ring that directs lithiation to the 7-position. Alternatively, a precursor with a directing group at the 8-position could potentially direct metalation to the 7-position. Once the C7-lithiated species is formed, it can be reacted with an electrophilic fluorine source, such as N-fluorobenzenesulfonimide (NFSI), to introduce the fluorine atom. wikipedia.org

| Substrate | Directing Group | Lithiating Agent | Fluorinating Agent | Product |

| N-Boc-tetrahydroisoquinoline derivative | Suitable DMG at C6 or C8 | s-BuLi/TMEDA | NFSI | 7-Fluoro-N-Boc-1,2,3,4-tetrahydroisoquinoline |

Electrophilic Aromatic Substitution with Fluorinating Reagents

Direct electrophilic fluorination of an N-protected tetrahydroisoquinoline is another potential route to the 7-fluoro derivative. The success of this approach hinges on the regioselectivity of the fluorination reaction. The tetrahydroisoquinoline ring system is activated towards electrophilic aromatic substitution, and the position of substitution is directed by the activating effect of the fused dihydro-pyrrole ring and any substituents on the aromatic ring.

The nitrogen atom of the tetrahydroisoquinoline, when part of an amide or carbamate (e.g., N-Boc), is an ortho, para-director. Therefore, electrophilic attack is generally favored at the C5 and C7 positions. The challenge lies in achieving high selectivity for the C7 position over the C5 position. The steric environment and the specific fluorinating reagent used can influence this selectivity. Common electrophilic fluorinating reagents include Selectfluor® (F-TEDA-BF₄) and N-fluorobenzenesulfonimide (NFSI). wikipedia.org These reagents are generally safer and easier to handle than elemental fluorine. wikipedia.org

| Substrate | Fluorinating Reagent | Solvent | Product |

| N-Boc-1,2,3,4-tetrahydroisoquinoline | Selectfluor® or NFSI | Acetonitrile | 7-Fluoro-N-Boc-1,2,3,4-tetrahydroisoquinoline & 5-Fluoro-N-Boc-1,2,3,4-tetrahydroisoquinoline |

Nucleophilic Aromatic Substitution Approaches

Nucleophilic aromatic substitution (SNAr) presents a viable pathway for the synthesis and functionalization of fluorinated tetrahydroisoquinolines. In this type of reaction, the electron-withdrawing nature of the fluorine atom can activate the aromatic ring, making it susceptible to attack by nucleophiles. This approach is particularly useful for introducing various functional groups at the position of the fluorine atom.

A notable example involves the synthesis of 1-alkyl(phenyl)-8-(cyclic amino)-1,2,3,4-tetrahydroisoquinolines starting from 8-fluoro-3,4-dihydroisoquinoline. nih.gov In this multi-step synthesis, a key transformation is the fluorine-amine exchange reaction, a classic SNAr process. The 8-fluoro-3,4-dihydroisoquinoline intermediate is heated with a cyclic amine (such as morpholine, pyrrolidine, or piperidine) in a sealed tube. The fluorine atom is displaced by the amine nucleophile to afford the corresponding 8-amino-3,4-dihydroisoquinoline derivatives in moderate yields. nih.gov These intermediates can then be further transformed, for instance, by reduction of the C=N double bond with sodium borohydride to yield the saturated tetrahydroisoquinoline core. nih.gov

The reactivity of the fluorine atom in SNAr reactions allows for the introduction of a diverse range of substituents, not limited to amines. Other nucleophiles, such as thiols, can also be employed to replace the fluorine atom, further diversifying the available analogs of this compound. evitachem.com The electron-deficient aromatic system created by the fluorine substituent facilitates these transformations, making SNAr a valuable tool for the late-stage functionalization of the tetrahydroisoquinoline scaffold.

Advanced Synthetic Techniques for this compound Analogs

Recent advancements in synthetic organic chemistry have provided more sophisticated and efficient methods for constructing and functionalizing the this compound core and its derivatives. These techniques often offer advantages in terms of efficiency, selectivity, and the ability to generate complex molecular architectures.

One-Pot Synthetic Procedures for Fluorinated Tetrahydroisoquinolines

One such method is a cascade approach for synthesizing 4,4-difluoro-1,2,3,4-tetrahydroisoquinolines. nih.govacs.org This procedure involves a silver-catalyzed intramolecular aminofluorination of an alkyne. acs.orgfigshare.com This reaction demonstrates broad substrate scope, delivering a series of gem-difluorinated tetrahydroisoquinolines in good yields. acs.org This represents an efficient one-pot synthesis of gem-difluorinated heterocycles, which are of significant interest in medicinal chemistry. acs.org

Another efficient one-pot, microwave-assisted synthesis produces 1-fluoroalkyl-3-fluoroisoquinolines from N-fluoroalkylated 1,2,3-triazoles, mediated by potassium fluoride. rsc.org While this method yields isoquinolines rather than tetrahydroisoquinolines, the resulting products can be subsequently reduced to the desired saturated heterocyclic system. The presence of fluorine at position 3 and a halogen at position 4 in the isoquinoline (B145761) products allows for further modifications through nucleophilic aromatic substitution and cross-coupling reactions, highlighting the versatility of this one-pot strategy. rsc.org

Multicomponent reactions (MCRs) also offer a powerful one-pot strategy. For instance, novel N-alkyl substituted-6-amino-7-nitro-8-aryl-1,2,3,4-tetrahydroisoquinoline-5-carbonitrile derivatives have been synthesized via an MCR involving 1-alkylpiperidin-4-one, malononitrile, and β-nitro styrene. rsc.org The reaction sequence is proposed to proceed through a Knoevenagel condensation, Michael addition, Thorpe-Ziegler cyclization, and finally, air-promoted dehydrogenation. rsc.org Such MCRs allow for the rapid assembly of complex tetrahydroisoquinoline cores from simple starting materials.

| Method | Key Reagents/Catalyst | Product Type | Reference |

| Intramolecular Aminofluorination | Silver Catalyst, Alkyne | 4,4-Difluorotetrahydroisoquinolines | acs.org, nih.gov, acs.org, figshare.com |

| Triazole Rearrangement | Potassium Fluoride, Microwave | 1-Fluoroalkyl-3-fluoroisoquinolines | rsc.org |

| Multicomponent Reaction | 1-Alkylpiperidin-4-one, Malononitrile | Substituted Tetrahydroisoquinolines | rsc.org |

Enantioselective Synthesis and Chiral Auxiliaries for this compound

The development of enantioselective methods for synthesizing chiral this compound derivatives is of paramount importance, as the biological activity of chiral molecules often resides in a single enantiomer.

One powerful strategy for achieving enantioselectivity is through the use of chiral catalysts. For example, a three-component Povarov reaction using a chiral phosphoric acid catalyst has been employed to produce polysubstituted tetrahydroquinolines in high yields (up to 92%) and excellent enantiomeric ratios (up to 99:1). nih.gov This reaction involves an aniline, an aldehyde, and an ene-carbamate, and its success demonstrates the utility of asymmetric organocatalysis in constructing complex chiral heterocyclic systems. Subsequent functional group interconversions on the Povarov products can rapidly generate a library of diverse, enantioenriched 4-aminotetrahydroquinoline derivatives. nih.gov

The use of chiral auxiliaries is another established method for controlling stereochemistry. A diastereoselective synthesis of (–)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid was achieved using (R)-N-(2,2-diethoxyethyl)-2-phenylglycinol as a chiral auxiliary. mdpi.com This auxiliary directs the stereochemistry during a Petasis reaction, and the resulting intermediate is then cyclized via a Pomeranz–Fritsch–Bobbitt reaction to form the tetrahydroisoquinoline core. While this example does not feature a fluorine substituent, the methodology is adaptable for the synthesis of chiral 7-fluoro analogs by starting with appropriately substituted materials.

| Enantioselective Method | Key Component | Outcome | Reference |

| Asymmetric Organocatalysis | Chiral Phosphoric Acid | High Enantiomeric Ratios (up to 99:1) | nih.gov |

| Chiral Auxiliary | (R)-phenylglycinol derivative | Diastereoselective Synthesis | mdpi.com |

Metal-Catalyzed Cross-Coupling Reactions for Functionalization

Metal-catalyzed cross-coupling reactions are indispensable tools for the functionalization of heterocyclic compounds, including this compound. These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds at specific positions on the molecule, enabling the introduction of a wide array of substituents.

A highly facile method for the C-1 functionalization of both N-protected and unprotected tetrahydroisoquinolines involves cross-dehydrogenative coupling (CDC) using simple copper or iron catalysts. acs.org This approach allows for the direct formation of a bond between the C-1 position of the tetrahydroisoquinoline and a pronucleophile, such as an indole, pyrrole, or electron-rich arene. The reaction proceeds under mild conditions and demonstrates the power of direct C-H activation for molecular functionalization. acs.orgdntb.gov.ua For instance, the copper-catalyzed reaction is thought to involve an iminium-type intermediate formed by the coordination of an oxy-copper species to the nitrogen atom. acs.org

The presence of a fluorine atom on the aromatic ring also provides a handle for traditional cross-coupling reactions. The C-F bond can be activated under certain conditions for reactions like the Suzuki-Miyaura coupling, although this is generally more challenging than using heavier halogens like bromine or iodine. More commonly, the fluorine atom is retained, and other positions on the ring are functionalized. For example, if a bromo or iodo substituent is present elsewhere on the tetrahydroisoquinoline ring, it can be readily used in palladium-catalyzed cross-coupling reactions to introduce aryl, alkyl, or other groups. rsc.org

Photochemical and Electrochemical Synthetic Methods

Photochemical and electrochemical methods represent green and sustainable alternatives to traditional synthetic transformations, often proceeding under mild conditions without the need for harsh reagents.

Photochemical synthesis has been applied to create libraries of tetrahydroquinoline derivatives. One such method involves a photochemically induced radical annulation between maleimides and N-alkyl anilines. nih.gov This reaction is facilitated by the formation of an electron donor-acceptor (EDA) complex between the two reactants upon irradiation with light. This EDA-mediated α-alkylamino radical annulation allows for the construction of the tetrahydroquinoline core. By using a starting material like 4-fluoro-N,N-dimethylaniline, fluorinated products can be obtained, which are valuable for screening in bioassays, such as ¹⁹F ligand-observed NMR. nih.gov

Electrochemical synthesis is also emerging as a powerful tool. While specific examples for this compound are less common, electrochemical methods have been developed for the synthesis of related amine structures. For example, the electrochemical synthesis of hindered primary and secondary amines via proton-coupled electron transfer has been reported. acs.org The principles of electrosynthesis, which involve generating reactive intermediates through controlled potential electrolysis, could foreseeably be applied to the cyclization or functionalization steps in the synthesis of fluorinated tetrahydroisoquinolines, offering a novel and environmentally friendly synthetic route.

Derivatization and Structural Modification of 7 Fluoro 1,2,3,4 Tetrahydroisoquinoline

Synthesis of Substituted 7-Fluoro-1,2,3,4-tetrahydroisoquinoline Derivatives

Modifications at the Aromatic Ring (e.g., C-6, C-8 positions)

Further substitution on the aromatic ring of this compound is governed by the directing effects of the existing fluorine atom and the secondary amine in the heterocyclic ring. The fluorine atom is a deactivating, ortho, para-director, while the amino group is an activating, ortho, para-director. wikipedia.orgaakash.ac.in Consequently, electrophilic aromatic substitution reactions are directed to the positions ortho and para to these substituents.

In the case of this compound, the C-8 position is ortho to the fluorine and meta to the activating amino group's point of attachment, while the C-6 position is ortho to the amino group's attachment point and meta to the fluorine. The position para to the fluorine is occupied by the fused heterocyclic ring. The position para to the amino group's attachment point is C-7, which is already substituted with fluorine. Therefore, electrophilic substitution is most likely to occur at the C-8 and C-6 positions. The regiochemical outcome will depend on the reaction conditions and the nature of the electrophile, with the activating effect of the amino group likely dominating. To control the regioselectivity, the nitrogen of the tetrahydroisoquinoline ring is often acylated to modulate its directing effect. conicet.gov.ar

A notable example of substitution at the C-8 position involves the synthesis of 8-fluoro-3,4-dihydroisoquinoline, which can be converted to 1,8-disubstituted tetrahydroisoquinolines. nih.govmdpi.com This methodology allows for the introduction of various substituents at the C-8 position through nucleophilic aromatic substitution, where the fluorine atom is displaced by a nucleophile, a reaction facilitated by the activating effect of the imine in the dihydroisoquinoline intermediate. nih.gov

Table 1: Examples of C-8 Substituted this compound Derivatives

| Compound | Substituent at C-8 | Synthesis Method | Reference |

| 8-Amino-7-fluoro-1,2,3,4-tetrahydroisoquinoline | Amino | Nucleophilic Aromatic Substitution | nih.gov |

| 8-Morpholino-7-fluoro-1,2,3,4-tetrahydroisoquinoline | Morpholino | Nucleophilic Aromatic Substitution | nih.gov |

| 8-Pyrrolidino-7-fluoro-1,2,3,4-tetrahydroisoquinoline | Pyrrolidino | Nucleophilic Aromatic Substitution | nih.gov |

Substitutions on the Saturated Nitrogen Heterocycle (e.g., C-1, C-3 positions)

Substitutions at the C-1 and C-3 positions of the this compound ring are crucial for modifying the compound's biological activity.

The introduction of substituents at the C-1 position is commonly achieved through the Pictet-Spengler reaction, which involves the condensation of a β-phenylethylamine with an aldehyde or ketone. rsc.orgthieme-connect.com For this compound derivatives, this would involve using a 2-(3-fluorophenyl)ethylamine as the starting material. Another widely used method is the Bischler-Napieralski reaction, which involves the cyclization of an N-acyl-β-phenylethylamine to a 3,4-dihydroisoquinoline, followed by reduction to the tetrahydroisoquinoline and subsequent functionalization at C-1. rsc.org

A variety of substituents can be introduced at the C-3 position. For instance, 3-trifluoromethyl-7-substituted-1,2,3,4-tetrahydroisoquinolines have been synthesized and evaluated as selective inhibitors of phenylethanolamine N-methyltransferase. nih.gov The synthesis of C-3 substituted tetrahydroisoquinolines can be achieved through methods such as the intramolecular Friedel-Crafts cyclization of in situ generated tosylate intermediates from N,N-dibenzyl-α-aminols. organic-chemistry.org

Table 2: Examples of C-1 and C-3 Substituted this compound Derivatives

| Compound | Substituent(s) | Position(s) | Synthetic Method | Reference |

| 1-Methyl-7-fluoro-1,2,3,4-tetrahydroisoquinoline | Methyl | C-1 | Pictet-Spengler Reaction | rsc.org |

| 1-Phenyl-7-fluoro-1,2,3,4-tetrahydroisoquinoline | Phenyl | C-1 | Bischler-Napieralski Reaction | rsc.org |

| 3-Trifluoromethyl-7-hydroxy-1,2,3,4-tetrahydroisoquinoline | Trifluoromethyl, Hydroxy | C-3, C-7 | Multi-step synthesis | nih.gov |

| 3-Carboxy-7-fluoro-1,2,3,4-tetrahydroisoquinoline | Carboxy | C-3 | Not specified | rsc.org |

Formation of Fused Heterocyclic Systems Containing this compound

The this compound core can be used as a building block for the synthesis of more complex, fused heterocyclic systems. These reactions often involve utilizing the reactivity of the nitrogen atom and the adjacent methylene (B1212753) groups.

One common strategy is the Pomeranz–Fritsch–Bobbitt reaction, which can lead to the formation of fused systems. nih.govthermofisher.comnih.gov This reaction involves the cyclization of an aminoacetal, which can be derived from this compound. Another approach is the Pictet-Spengler reaction, which, when using a substrate with appropriate functional groups, can lead to the formation of fused polycyclic structures. thieme-connect.comnih.govresearchgate.net For example, a Pictet-Spengler reaction of a tryptamine (B22526) derivative of this compound could lead to a β-carboline fused system.

Isosteric Replacements and Bioisosteric Modifications

Isosteric and bioisosteric replacements are key strategies in drug design to improve the potency, selectivity, and pharmacokinetic properties of a lead compound. nih.govresearchgate.netselvita.com In the context of this compound, the fluorine atom itself is a bioisostere of a hydrogen atom. The substitution of hydrogen with fluorine can significantly alter the electronic properties of the aromatic ring, influencing its interactions with biological targets and its metabolic stability. tandfonline.comsciencedaily.com

Beyond the fluorine-for-hydrogen replacement, other bioisosteric modifications can be envisioned. For example, the fluorine atom at the C-7 position could be replaced with other small, electron-withdrawing groups such as a hydroxyl or a cyano group to probe the importance of the electronic and hydrogen-bonding properties at this position. The tetrahydroisoquinoline core itself can also be subject to isosteric replacement. For instance, replacing the saturated carbon atoms with other heteroatoms could lead to novel heterocyclic systems with potentially improved properties.

Table 3: Potential Bioisosteric Replacements for the Fluorine Atom in this compound

| Original Group | Bioisosteric Replacement | Rationale | Reference |

| Fluorine (-F) | Hydroxyl (-OH) | Similar size, can act as a hydrogen bond donor/acceptor | nih.gov |

| Fluorine (-F) | Methoxy (-OCH3) | Similar size, alters electronic properties and lipophilicity | nih.gov |

| Fluorine (-F) | Cyano (-CN) | Electron-withdrawing, can act as a hydrogen bond acceptor | nih.gov |

| Fluorine (-F) | Trifluoromethyl (-CF3) | Electron-withdrawing, increases lipophilicity | researchgate.net |

Chiral Derivatization for Enantiomeric Resolution and Analysis

Since the C-1 and C-3 positions of the tetrahydroisoquinoline ring can be chiral centers, the synthesis of enantiomerically pure derivatives is often required for pharmacological studies. Chiral derivatization is a common method for the resolution of racemic mixtures and for the analysis of enantiomeric purity.

This involves reacting the racemic this compound with a chiral resolving agent to form a mixture of diastereomers. These diastereomers have different physical properties and can be separated by techniques such as crystallization or chromatography. After separation, the chiral auxiliary can be removed to yield the pure enantiomers. Common chiral derivatizing agents include chiral acids like tartaric acid derivatives, or chiral chloroformates such as (-)-(1R)-menthyl chloroformate. researchgate.net

The enantiomeric composition of this compound derivatives can be analyzed using chiral high-performance liquid chromatography (HPLC) or gas chromatography (GC) after derivatization with a chiral reagent. nih.govnih.govsigmaaldrich.com Chiral HPLC, in particular, offers a powerful tool for the direct separation of enantiomers without the need for derivatization, using a chiral stationary phase. nih.gov

Table 4: Common Chiral Derivatizing Agents for Resolution of Tetrahydroisoquinolines

| Derivatizing Agent | Type of Diastereomer Formed | Separation Method | Reference |

| (R)-(-)-Mandelic acid | Diastereomeric salts | Crystallization | researchgate.net |

| O,O'-Dibenzoyl-(2R,3R)-tartaric acid | Diastereomeric salts | Crystallization | researchgate.net |

| (-)-(1R)-Menthyl chloroformate | Diastereomeric carbamates | Gas Chromatography | Not specified |

| (S)-Naproxen acyl chloride | Diastereomeric amides | Crystallization/Chromatography | researchgate.net |

Spectroscopic and Computational Characterization of 7 Fluoro 1,2,3,4 Tetrahydroisoquinoline

Advanced Nuclear Magnetic Resonance Spectroscopy (NMR) Studies

¹H NMR and ¹³C NMR for Structural Elucidation

One-dimensional ¹H and ¹³C NMR spectra offer the initial and most fundamental data for structural verification. The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings, and scalar coupling interactions with neighboring nuclei. The ¹³C NMR spectrum reveals the number of unique carbon atoms and their hybridization state.

For 7-Fluoro-1,2,3,4-tetrahydroisoquinoline, the ¹H NMR spectrum is expected to show distinct signals for the aliphatic protons at positions C1, C3, and C4, and for the aromatic protons at C5, C6, and C8. The protons on the saturated part of the ring (C1, C3, C4) would appear as triplets or multiplets in the upfield region, typically between 2.5 and 4.5 ppm. The aromatic protons would resonate in the downfield region (around 6.5-7.5 ppm), with their splitting patterns influenced by both proton-proton (H-H) and proton-fluorine (H-F) coupling. Specifically, the H-6 and H-8 protons will exhibit coupling to the fluorine at C7.

The ¹³C NMR spectrum would display nine distinct signals corresponding to the nine carbon atoms in the molecule. The aliphatic carbons (C1, C3, C4) would appear in the upfield region, while the six aromatic carbons would be found downfield. The C-F coupling is a key diagnostic feature, where the signal for C7 would appear as a doublet with a large one-bond coupling constant (¹JC-F), and adjacent carbons (C6, C8) would show smaller two-bond (²JC-F) coupling constants.

| Position | Predicted ¹H Chemical Shift (δ, ppm) & Multiplicity | Predicted ¹³C Chemical Shift (δ, ppm) & nJC-F Coupling |

|---|---|---|

| 1 | ~4.0 (s) | ~45-50 |

| 3 | ~3.0 (t) | ~40-45 |

| 4 | ~2.8 (t) | ~25-30 |

| 4a | - | ~130-135 (d, JC-F small) |

| 5 | ~7.0 (dd) | ~125-130 (d, JC-F small) |

| 6 | ~6.8 (td) | ~115-120 (d, ²JC-F) |

| 7 | - | ~160-165 (d, ¹JC-F large) |

| 8 | ~6.9 (dd) | ~115-120 (d, ²JC-F) |

| 8a | - | ~135-140 (d, JC-F small) |

¹⁹F NMR for Fluorine Environment Analysis

¹⁹F NMR is a highly sensitive technique used specifically to analyze the fluorine nucleus. Since ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, these spectra can be acquired rapidly with excellent signal-to-noise. For this compound, the ¹⁹F NMR spectrum would show a single resonance, as there is only one fluorine atom in the molecule. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. The multiplicity of the signal would appear as a triplet of doublets (or a more complex multiplet) due to coupling with the aromatic protons at C6 and C8.

2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by establishing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.eduyoutube.com For this compound, a COSY spectrum would show a cross-peak between the protons on C3 and C4, confirming their connectivity in the aliphatic ring. It would also reveal correlations between the adjacent aromatic protons (H5-H6, H6-H8).

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment maps protons directly to the carbons they are attached to. sdsu.edu This is essential for assigning the signals in the ¹³C NMR spectrum. For example, it would show correlations between the proton signal at ~4.0 ppm and the C1 carbon signal, the proton triplet at ~3.0 ppm and the C3 carbon, and so on for all protonated carbons.

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental composition of a molecule. For this compound (C₉H₁₀FN), the exact mass of its protonated molecular ion [M+H]⁺ can be calculated and compared to the experimentally measured value. A close match (typically within 5 ppm) provides strong evidence for the chemical formula.

| Species | Formula | Calculated Exact Mass (m/z) |

|---|---|---|

| [M] | C₉H₁₀FN | 151.0797 |

| [M+H]⁺ | C₉H₁₁FN⁺ | 152.0875 |

| [M+Na]⁺ | C₉H₁₀FNNa⁺ | 174.0695 |

Tandem Mass Spectrometry for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (typically the molecular ion, [M+H]⁺) and its subsequent fragmentation by collision with an inert gas. The resulting fragment ions are then analyzed to provide structural information. The fragmentation pattern of this compound is expected to be influenced by the stable aromatic ring and the saturated heterocyclic portion.

A primary and characteristic fragmentation pathway for tetrahydroisoquinolines involves a retro-Diels-Alder (RDA) type cleavage or cleavage alpha to the nitrogen atom. nih.gov For the protonated molecule, a key fragmentation would likely be the loss of an ethylene (B1197577) molecule (CH₂=CH₂) from the saturated ring, leading to a stable dihydroisoquinolinium ion. Another expected fragmentation is the benzylic cleavage leading to the loss of a hydrogen atom or other small fragments. The presence of the fluorine atom on the aromatic ring is expected to direct fragmentation pathways, but the core fragmentation would likely remain similar to the parent compound. nih.govnist.govchemicalbook.com

Theoretical and Computational Chemistry

Computational chemistry offers powerful tools to predict and analyze the behavior of molecules like this compound at an atomic level. These methods complement experimental data and guide the design of new compounds with desired properties.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic properties of molecules. For this compound, DFT calculations can elucidate its electronic structure and reactivity. While specific DFT studies on the 7-fluoro isomer are not widely published, analysis of related compounds like 6-methyl-1,2,3,4-tetrahydroquinoline (B1209702) demonstrates the utility of this approach. nih.gov Calculations are typically performed using basis sets like B3LYP/6-311+G(**) to optimize the molecular geometry and compute various electronic parameters. nih.gov

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity. The placement of the fluorine atom at the 7-position is expected to influence the electron distribution across the aromatic ring, thereby affecting the HOMO and LUMO energy levels.

Furthermore, DFT calculations can generate molecular electrostatic potential (MEP) maps, which visualize the charge distribution and are useful for predicting sites for electrophilic and nucleophilic attack. Reactivity descriptors such as electronegativity, chemical hardness, and softness can also be calculated to quantify the molecule's reactive nature.

Table 1: Representative DFT-Calculated Electronic Properties for a Tetrahydroisoquinoline Scaffold

| Parameter | Description | Typical Calculated Value |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | -5.0 to -6.0 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | -0.5 to 0.5 eV |

| HOMO-LUMO Gap | Difference in energy between HOMO and LUMO; indicates chemical reactivity and stability. | 4.5 to 5.5 eV |

| Dipole Moment | Measure of the net molecular polarity. | 1.5 to 2.5 Debye |

Note: These values are illustrative and based on typical results for similar heterocyclic compounds. The exact values for this compound would require specific calculations.

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility. The tetrahydroisoquinoline core is not planar, and the saturated heterocyclic ring can adopt various conformations, often described as half-chair or twist-boat forms. The fluorine substituent at the 7-position can influence these conformational preferences through steric and electronic effects.

MD simulations can model the molecule in different environments, such as in a vacuum or solvated in water, to understand how intermolecular interactions affect its shape. nih.gov A typical MD simulation involves defining a force field (e.g., GROMOS96) that describes the potential energy of the system, followed by solving Newton's equations of motion for each atom. uq.edu.au The resulting trajectory provides detailed information on bond lengths, bond angles, and dihedral angles over time.

Analysis of the MD trajectory for this compound would reveal the most stable conformations and the energy barriers between them. This information is crucial for understanding how the molecule might bind to a biological target, as the bioactive conformation may not be the lowest energy state in isolation. Studies on related fluorinated heterocyclic systems, such as fluorinated pyrrolidines and tetrahydrothiopyrans, have shown that fluorine can significantly influence ring puckering and conformational equilibrium through stereoelectronic effects like the gauche effect. dntb.gov.uaresearchgate.net

Table 2: Key Parameters in Conformational Analysis of this compound

| Parameter | Description | Method of Analysis |

|---|---|---|

| Dihedral Angles | Define the puckering of the non-aromatic ring. | Trajectory analysis from MD simulations. |

| Conformational Energy | The potential energy associated with different molecular shapes. | Calculated from simulation snapshots. |

| Root Mean Square Deviation (RMSD) | Measures the average distance between atoms of superimposed conformations, indicating structural stability. | Calculated over the simulation time. |

| Radial Distribution Function (RDF) | Describes how the density of surrounding atoms varies as a function of distance from a reference atom. | Used to analyze solvation effects. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Fluorinated Tetrahydroisoquinolines

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. For fluorinated tetrahydroisoquinolines, QSAR models can predict the activity of new analogs and guide the design of more potent molecules. nih.gov

A QSAR study involves several steps: creating a dataset of compounds with known activities, calculating molecular descriptors for each compound, building a mathematical model that relates the descriptors to activity, and validating the model's predictive power. mdpi.com Descriptors can encode various molecular properties, including steric (e.g., molecular volume), electronic (e.g., partial charges, dipole moment), and hydrophobic (e.g., logP) characteristics. The presence of a fluorine atom would significantly impact electronic and hydrophobic descriptors.

For instance, in a study on tetrahydroisoquinoline derivatives as HDAC8 inhibitors, QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) were used to identify key structural features for inhibitory activity. nih.gov Such models generate 3D contour maps that highlight regions where modifications to the molecule would likely increase or decrease activity. For this compound, a QSAR model could reveal whether the fluorine atom's electron-withdrawing nature and size are favorable for a specific biological target.

| Quantum-Chemical | HOMO/LUMO Energies | Reactivity, electron-donating/accepting ability. | Influenced by the electronic effects of the fluorine substituent. |

Applications in Medicinal Chemistry and Drug Discovery Excluding Dosage/administration

Role as a Privileged Scaffold in Drug Design

The 1,2,3,4-tetrahydroisoquinoline (B50084) (THIQ) framework is widely regarded as a "privileged scaffold" in drug design. nih.gov This designation is attributed to its structural motif being present in numerous natural products and its ability to serve as a versatile template for the synthesis of compounds with diverse pharmacological activities. nih.gov The introduction of a fluorine atom, particularly at the 7-position, is a common tactic in medicinal chemistry to modulate a compound's physicochemical and pharmacokinetic properties. Fluorine's high electronegativity and small size can influence factors such as metabolic stability, lipophilicity, and binding affinity to target proteins. Consequently, the 7-fluoro-1,2,3,4-tetrahydroisoquinoline core has been effectively utilized in the design of novel, biologically active derivatives.

Structure-Activity Relationship (SAR) Studies of this compound Analogs

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity, guiding the optimization of lead compounds. For derivatives of this compound, SAR studies have provided valuable insights into the structural requirements for potent and selective activity.

In the development of a novel series of 1-oxo-3,4-dihydroisoquinoline-4-carboxamides as inhibitors of poly(ADP-ribose) polymerase (PARP), the inclusion of a fluorine atom at the 7-position of the isoquinoline (B145761) core was found to be particularly advantageous. A direct comparison between a compound and its 7-fluoro analog revealed a significant enhancement in inhibitory potency for the fluorinated version. This "magic fluorine" effect was attributed to improved interactions with key amino acid residues in the enzyme's active site, including Tyr896, Ala898, and Phe897, as well as enhanced Coulombic interactions with the charged Glu988 residue.

Pharmacological Target Interactions and Mechanisms of Action

Derivatives of this compound have been investigated for their interactions with a range of pharmacological targets, including enzymes and receptors. These studies have shed light on their mechanisms of action and therapeutic potential.

Enzyme Inhibition Studies

The this compound scaffold has been incorporated into potent enzyme inhibitors. As mentioned, a notable example is the development of PARP inhibitors, where a 7-fluoro-substituted 1-oxo-3,4-dihydroisoquinoline-4-carboxamide demonstrated superior potency.

In a different study, a series of 3-trifluoromethyl-7-substituted-1,2,3,4-tetrahydroisoquinolines were synthesized and evaluated as inhibitors of phenylethanolamine N-methyltransferase (PNMT). nih.gov While this study focused on a trifluoromethyl group at the 3-position, it highlights the exploration of substitutions at the 7-position of the THIQ scaffold for modulating enzyme inhibitory activity. The compounds in this series were found to be selective inhibitors of PNMT over the α2-adrenoceptor. nih.gov Specifically, compounds with bromine and nitro groups at the 7-position were among the most selective PNMT inhibitors identified. nih.gov

Receptor Binding Affinity and Selectivity

Analogs of this compound have also been shown to exhibit high affinity and selectivity for specific receptors. In the pursuit of potent and selective kappa opioid receptor antagonists, a series of tetrahydroisoquinoline-3-carboxamides were synthesized. nih.gov One of the target compounds incorporated a 7-fluoro-(R)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid moiety. nih.gov The resulting analogs were found to be pure opioid receptor antagonists with no agonist activity. nih.gov Several of these compounds displayed highly potent and selective antagonism for the kappa opioid receptor compared to the mu and delta opioid receptors, with K-e values in the nanomolar range. nih.gov

Preclinical Development and Lead Optimization of this compound Derivatives

The promising pharmacological profiles of this compound derivatives have led to their advancement into preclinical development and lead optimization programs.

The 7-fluoro-substituted 1-oxo-3,4-dihydroisoquinoline-4-carboxamide identified as a potent PARP inhibitor was highlighted as a candidate for further preclinical development. This decision was supported by its favorable ADME (absorption, distribution, metabolism, and excretion) characteristics when compared to the approved PARP inhibitor, Olaparib. The novel series of compounds demonstrated advantages in terms of lower molecular weight, increased hydrophilicity, and improved stability in human liver microsomes and plasma, as well as lower plasma protein binding.

Similarly, selected potent and selective kappa opioid receptor antagonists containing the 7-fluoro-THIQ scaffold demonstrated favorable calculated physicochemical properties, which were confirmed in rat pharmacokinetic studies showing brain penetration. nih.gov These promising preclinical data suggest that such compounds are worthy of further development. nih.gov

The tables below summarize key data on representative this compound derivatives and their pharmacological activities.

Table 1: Enzyme Inhibition Data for this compound Analogs

| Compound Class | Target Enzyme | Key Findings |

| 1-oxo-3,4-dihydroisoquinoline-4-carboxamides | PARP | 7-fluoro substitution significantly enhanced inhibitory potency. |

| 3-trifluoromethyl-7-substituted-THIQs | PNMT | 7-bromo and 7-nitro analogs were highly selective inhibitors. nih.gov |

Table 2: Receptor Binding Data for this compound Analogs

| Compound Class | Target Receptor | Affinity/Selectivity |

| Tetrahydroisoquinoline-3-carboxamides | Kappa Opioid Receptor | Highly potent and selective antagonists (K-e values 0.058–0.64 nM). nih.gov |

Future Research Directions and Emerging Trends

Development of Novel Asymmetric Synthetic Routes

The synthesis of enantiomerically pure 7-fluoro-1,2,3,4-tetrahydroisoquinoline derivatives remains a significant area of focus. While classical methods have been established, the development of more efficient, scalable, and sustainable asymmetric synthetic routes is a priority. Recent advances in catalysis and synthetic methodology are paving the way for novel approaches.

One promising trend is the use of transition-metal-catalyzed asymmetric reduction of corresponding dihydroisoquinolines. mdpi.com This includes asymmetric hydrogenation and transfer hydrogenation, which have shown high enantioselectivity for the synthesis of chiral tetrahydroisoquinolines. mdpi.com The development of novel chiral ligands and catalytic systems is expected to further enhance the efficiency and substrate scope of these reactions.

Another area of active research is the exploration of organocatalysis for the asymmetric synthesis of fluorinated tetrahydroisoquinolines. scilit.com Organocatalytic approaches, such as those involving chiral phosphoric acids or primary amines, offer a metal-free alternative and can provide access to a diverse range of chiral products with high enantiomeric excess. nih.gov Furthermore, asymmetric [3+2] cycloaddition reactions of C,N-cyclic azomethine imines are emerging as a powerful tool for constructing complex tetrahydroisoquinoline derivatives with excellent diastereoselectivity and enantioselectivity. nih.gov

Future efforts will likely focus on the development of catalytic stereoselective strategies that go beyond traditional methods like the Pictet-Spengler reaction, offering novel pathways to C1-chiral tetrahydroisoquinolines. rsc.org

Integration with Flow Chemistry and Automated Synthesis

The integration of flow chemistry and automated synthesis platforms is set to revolutionize the synthesis and screening of this compound derivatives. Flow chemistry, with its precise control over reaction parameters and enhanced safety profiles, offers significant advantages for the synthesis of these compounds, particularly for reactions that are difficult to control in batch processes. nih.gov

Automated parallel synthesis is another key trend that enables the rapid generation of large libraries of tetrahydroisoquinoline-based compounds for high-throughput screening. fu-berlin.de This approach, combined with purification and analysis, can significantly accelerate the drug discovery process. The development of modular automated platforms allows for the flexible and efficient execution of multistep syntheses, facilitating the exploration of a wider chemical space. fu-berlin.de

The future in this area will likely see the development of fully integrated systems that combine flow synthesis, automated workup, and real-time analysis, enabling the on-demand synthesis of novel this compound analogs for biological evaluation.

Exploration of New Biological Targets and Therapeutic Areas

While the therapeutic potential of tetrahydroisoquinoline derivatives has been explored in areas such as oncology and neurology, there is a growing interest in identifying new biological targets and expanding their application to other therapeutic areas. nih.govnih.govrsc.org The unique properties of the 7-fluoro substituent can be leveraged to design potent and selective inhibitors for a range of biological targets.

Recent research has highlighted the potential of tetrahydroisoquinoline derivatives as inhibitors of dihydrofolate reductase (DHFR) and cyclin-dependent kinase 2 (CDK2), both of which are important targets in cancer therapy. nih.gov Additionally, derivatives of 6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline have been identified as potent inhibitors of the influenza virus PAN endonuclease, opening up new avenues for the development of antiviral agents. researchgate.netnih.gov

The versatility of the this compound scaffold also makes it an attractive starting point for developing compounds with potential anti-inflammatory and analgesic properties. chemimpex.com Future research will likely involve screening libraries of these compounds against a broad range of biological targets to uncover novel therapeutic opportunities.

Advanced Computational Design and Predictive Modeling

Advanced computational design and predictive modeling are becoming indispensable tools in the development of novel this compound derivatives. Molecular docking and molecular dynamics simulations are being used to understand the binding interactions of these compounds with their biological targets and to guide the design of more potent and selective inhibitors. mdpi.comnih.govresearchgate.net

Homology modeling is also being employed to generate three-dimensional structures of target proteins for which experimental structures are not available, enabling structure-based drug design. nih.gov These computational approaches can help to prioritize synthetic targets and reduce the time and cost associated with drug discovery.

Another important area of computational research is the prediction of absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. nih.govresearchgate.netsimulations-plus.comnih.govethz.ch In silico models are being developed to predict the pharmacokinetic and toxicological profiles of this compound derivatives, allowing for the early identification of compounds with undesirable properties. The integration of artificial intelligence and machine learning is expected to further enhance the accuracy and predictive power of these models.

Application in Chemical Biology Probes and Imaging Agents

The unique properties of the fluorine atom make this compound an attractive scaffold for the development of chemical biology probes and imaging agents. The incorporation of fluorine can enhance the photophysical properties of fluorescent probes, leading to improved sensitivity and specificity. rsc.orgnih.govnih.govmdpi.comresearchgate.net

There is a growing interest in developing fluorescent probes based on this scaffold for the detection of enzymes and other biological targets in living cells. rsc.orgnih.gov These probes can be used to study the role of these targets in health and disease and to screen for potential drug candidates.

Q & A

Q. What are the common synthetic routes for preparing 7-Fluoro-1,2,3,4-tetrahydroisoquinoline, and how do reaction conditions influence yield?

- Methodological Answer : A widely used approach involves reductive cyclization of fluorinated precursors. For example, LiAlH₄ in tetrahydrofuran (THF) can reduce nitrovinyl intermediates to yield tetrahydroisoquinoline derivatives (61% yield under 20-hour reflux) . Microwave-assisted synthesis is another method, reducing reaction times (e.g., 2 hours vs. 16 hours in traditional heating) while improving purity (≥95%) through controlled dielectric heating . Solvent choice (e.g., ethanol for polar intermediates) and inert atmospheres (argon) are critical to avoid side reactions .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Resolves fluorine-induced splitting patterns and confirms substitution patterns (e.g., 7-fluoro vs. 6-fluoro isomers) .

- Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 165.2 for C₁₀H₁₂FN) .

- HPLC : Assesses purity (>98% required for biological assays), with C18 columns and acetonitrile/water gradients recommended .

Q. What biological activities have been reported for structurally related tetrahydroisoquinoline derivatives?

- Methodological Answer : Analogous compounds (e.g., 7-methoxy-2-methylsulfonyl derivatives) show antimicrobial and antitumor activity via enzyme inhibition (e.g., topoisomerase II) . For 7-fluoro derivatives, preliminary assays should focus on cytotoxicity (MTT assay) and target binding (fluorescence polarization) .

Advanced Research Questions

Q. How can microwave-assisted synthesis be optimized for this compound derivatives?

- Methodological Answer :

- Parameter Optimization : Use a factorial design to test microwave power (100–300 W), temperature (80–120°C), and solvent polarity (DMF vs. ethanol). Higher power reduces reaction time but may degrade thermally sensitive fluorinated intermediates .

- Yield-Purity Trade-offs : Monitor byproducts (e.g., over-reduced amines) via TLC and adjust catalyst loading (e.g., 5–10 mol% Pd/C for hydrogenation steps) .

Q. How do structural modifications at the 2-position of the tetrahydroisoquinoline scaffold affect biological activity?

- Methodological Answer :

- Substituent Effects : Replace 2-methylsulfonyl groups (IC₅₀ = 12 µM in kinase assays) with trifluoromethyl (logP impact) or carboxylate (improved solubility) .

- SAR Workflow : Synthesize derivatives via Ullmann coupling or SNAr reactions, then correlate logD/IC₅₀ values using QSAR models .

Q. What strategies resolve contradictions in reported biological activities across studies?

- Methodological Answer :

- Assay Standardization : Use identical cell lines (e.g., HepG2 for cytotoxicity) and normalize data to positive controls (e.g., doxorubicin) .

- Purity Validation : Compare HPLC profiles of batches; impurities >2% can skew dose-response curves .

- Meta-Analysis : Apply funnel plots to detect publication bias in IC₅₀ values .

Q. How to design enantioselective syntheses of this compound?

- Methodological Answer :

- Chiral Catalysts : Use (R)-BINAP-Pd complexes for asymmetric hydrogenation (≥90% ee) .

- Resolution Methods : Employ diastereomeric salt formation with D-tartaric acid, followed by recrystallization .

Data Contradiction Analysis

Q. Why do different studies report varying yields for the same synthetic route?

- Methodological Answer :

- Reagent Quality : LiAlH₄ purity (<95% vs. 99%) impacts reduction efficiency .

- Moisture Sensitivity : Trace water in THF can hydrolyze intermediates; use molecular sieves or Schlenk techniques .

- Statistical Validation : Perform triplicate experiments with ANOVA to confirm reproducibility (p < 0.05) .

Tables for Key Findings

| Synthetic Method | Yield | Purity | Key Reference |

|---|---|---|---|

| LiAlH₄ Reduction (THF) | 61% | 89% | |

| Microwave-Assisted Cyclization | 78% | 95% | |

| Pd/C Hydrogenation | 53% | 91% |

| Biological Activity | Assay Type | IC₅₀/EC₅₀ | Key Reference |

|---|---|---|---|

| Antitumor (HepG2) | MTT | 18 µM | |

| Kinase Inhibition | FP | 12 µM |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.